

Unveiling the Characteristics of Methyltetrazine-amine: A Technical Guide

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Compound of Interest

Compound Name: Methyltetrazine-amine

Cat. No.: B6594758

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key reagents is paramount. **Methyltetrazine-amine**, a critical component in bioorthogonal chemistry, is increasingly utilized for its role in creating site-specific bioconjugates. This technical guide provides an in-depth look at the physical form and appearance of solid **Methyltetrazine-amine**, alongside experimental methodologies and its application in cellular imaging.

Physical and Chemical Properties of Methyltetrazine-amine Solid

Methyltetrazine-amine is commercially available as a solid, typically in the form of a powder or crystals.^[1] Its visual appearance is consistently reported as a colored solid, with hues ranging from pink to a deep purple or purplish-red.^{[2][3][4][5]} This distinct coloration is a key identifying characteristic of the compound in its solid state.

Summary of Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Methyltetrazine-amine** and its hydrochloride salt, which is often supplied to improve stability and handling.^[6]

Property	Description	References
Physical Form	Solid, powder, or crystals	[1]
Color	Pink, Purple to purplish red, Pale purple to purple	[2][3][5]
Solubility	Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF)	[1][3]
Storage Conditions	Recommended storage at -20°C, protected from light.	[1][2]

Table 1: Physical Properties of **Methyltetrazine-amine** Solid

Property	Value	References
Chemical Formula	C ₁₀ H ₁₁ N ₅	[3]
Molecular Weight	201.23 g/mol	[3]
Purity (Typical)	>95% (as determined by HPLC)	[3]
CAS Number	1345955-28-3	[3]

Table 2: Chemical Properties of **Methyltetrazine-amine**

Experimental Protocols

Detailed experimental protocols for the fundamental characterization of a novel compound's physical properties are crucial for reproducibility and validation. While specific, published protocols for the physical characterization of **Methyltetrazine-amine** are not extensively detailed in publicly available literature, this section outlines the general methodologies that would be employed.

Determination of Physical Form and Appearance

Objective: To visually characterize the physical state and color of solid **Methyltetrazine-amine**.

Methodology:

- **Sample Preparation:** A small, representative sample of the **Methyltetrazine-amine** solid is placed on a clean, white surface, such as a watch glass or a piece of white paper.
- **Visual Inspection:** The sample is observed under ambient laboratory lighting. The physical state (e.g., crystalline, amorphous powder) and the color are noted. A spatula can be used to gently manipulate the solid to observe its texture and flowability.
- **Microscopic Examination (Optional):** For a more detailed analysis of the morphology, a sample can be viewed under a light microscope. This can reveal details about the crystal shape and size distribution.

X-ray Crystallography for Structural Elucidation

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid of **Methyltetrazine-amine**.

General Protocol for Small Molecule X-ray Crystallography:

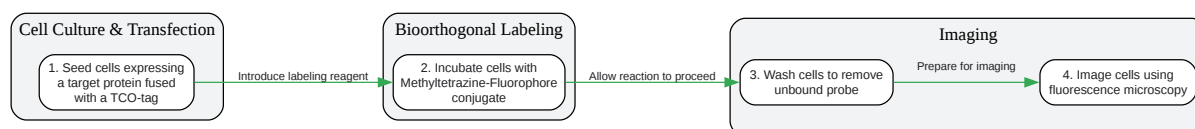
- **Crystal Growth:** High-quality single crystals of **Methyltetrazine-amine** are grown. This is typically the most challenging step and can involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.
- **Structure Solution and Refinement:** The processed data is used to solve the phase problem and generate an initial electron density map. A molecular model of **Methyltetrazine-amine** is then built into the electron density map and refined to best fit the experimental data.

Application in Bioorthogonal Chemistry: An Experimental Workflow

Methyltetrazine-amine is a key reagent in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.^[7] This reaction is widely used for labeling and imaging biomolecules in live cells.

Live-Cell Imaging using Methyltetrazine-amine

The following diagram illustrates a typical experimental workflow for labeling and imaging a target protein in live cells using **Methyltetrazine-amine**.



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Caption: Workflow for live-cell imaging using **Methyltetrazine-amine**.

Detailed Protocol for Live-Cell Imaging

Objective: To fluorescently label and visualize a trans-cyclooctene (TCO)-tagged protein in live cells using a **Methyltetrazine-amine**-fluorophore conjugate.

Materials:

- Mammalian cells cultured on glass-bottom dishes.
- Plasmid DNA encoding the target protein fused to a TCO-containing unnatural amino acid or an enzyme that incorporates TCO.
- Transfection reagent.

- **Methyltetrazine-amine** conjugated to a fluorescent dye (e.g., Methyltetrazine-AF488).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescence microscope.

Procedure:

- Cell Culture and Transfection:
 - One day prior to the experiment, seed the cells onto glass-bottom dishes at an appropriate density.
 - Transfect the cells with the plasmid DNA encoding the TCO-tagged target protein using a suitable transfection reagent according to the manufacturer's protocol.
 - Allow the cells to express the protein for 24-48 hours.
- Bioorthogonal Labeling:
 - Prepare a stock solution of the Methyltetrazine-fluorophore conjugate in DMSO.
 - Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.
 - Remove the existing medium from the cells and add the medium containing the Methyltetrazine-fluorophore conjugate.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for the iEDDA reaction to occur.
- Washing and Imaging:
 - After incubation, gently aspirate the labeling medium.

- Wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.
- After the final wash, add fresh pre-warmed cell culture medium to the cells.
- Visualize the fluorescently labeled protein in the live cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

This in-depth guide provides a comprehensive overview of the physical form and appearance of **Methyltetrazine-amine** solid, essential for its proper identification and handling in a laboratory setting. The outlined experimental methodologies, though general, offer a framework for its characterization, while the detailed workflow for live-cell imaging highlights its practical application in modern drug discovery and chemical biology research.

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